BS-181 - 1092443-52-1

BS-181

Catalog Number: EVT-253482
CAS Number: 1092443-52-1
Molecular Formula: C22H32N6
Molecular Weight: 380.53
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

5-N-(6-aminohexyl)-7-N-benzyl-3-propan-2-ylpyrazolo[1,5-a]pyrimidine-5,7-diamine, more commonly known as BS-181 in scientific literature, is a potent and selective inhibitor of cyclin-dependent kinase 7 (CDK7). [, ] It belongs to the class of pyrazolo[1,5-a]pyrimidine-derived compounds. [, ] BS-181 plays a crucial role in scientific research, particularly in oncology, by providing a tool to study the function of CDK7 and its potential as a therapeutic target in various cancers. [, , , , , , , ]

Future Directions
  • Development of more potent and bioavailable analogs: Despite its potency, BS-181 has limitations regarding its pharmacokinetic properties, including bioavailability. Developing analogs with improved pharmacological profiles is crucial for clinical translation. [, ]
  • Investigation of combination therapies: BS-181's synergistic effects with other anticancer agents, such as rTRAIL [] and BCL-2/BCL-XL inhibitors [, , ], warrant further investigation. Identifying optimal combinations for specific cancer types could enhance therapeutic efficacy.

BS-181-L

    Compound Description: BS-181-L is a potent and orally bioavailable cyclin-dependent kinase 7 (CDK7) inhibitor. It was developed as an improvement over BS-181, addressing the latter's poor pharmacokinetic properties and lack of oral bioavailability []. BS-181-L exhibits good aqueous solubility, plasma protein binding, and no hERG liability []. In vivo studies have demonstrated its ability to inhibit tumor cell growth in MCF7 and HCT116 cancer cell line models without exhibiting organ or hematological toxicity [].

THZ1

    Compound Description: THZ1 is a highly specific, covalent CDK7 inhibitor with significantly higher potency (1000-fold) compared to BS-181 [, , ]. It effectively inhibits CDK7-mediated phosphorylation of RNA polymerase II, indicating its ability to suppress global RNA transcription [, ]. In preclinical studies, THZ1 demonstrated potent antitumor activity against triple-negative breast cancer (TNBC) cells, inducing G2/M cell cycle arrest and apoptosis [].

ABT-263 (Navitoclax)

    Compound Description: ABT-263 (Navitoclax) is a potent BCL-2/BCL-XL inhibitor that induces apoptosis in cancer cells reliant on these anti-apoptotic proteins for survival [, ].

    Relevance: Although not structurally related to BS-181, ABT-263 demonstrates a synergistic effect when combined with BS-181 or THZ1 in inhibiting TNBC cell growth and promoting apoptosis [, ]. This synergy highlights the potential therapeutic benefit of targeting both CDK7 and the BCL-2 family in specific cancer types.

ABT-199 (Venetoclax)

    Compound Description: ABT-199 (Venetoclax) is another potent and selective BCL-2 inhibitor, similar in action to ABT-263 [].

    Relevance: Like ABT-263, ABT-199 also synergizes with THZ1 in inducing apoptosis in TNBC cells, further supporting the rationale for combined CDK7 and BCL-2 family inhibition as a therapeutic strategy []. While ABT-199 itself is not directly related to BS-181, its synergy with THZ1 suggests a potential similar effect with BS-181, highlighting a common pathway targeted by these compounds.

Hydroxyurea

    Compound Description: Hydroxyurea is a well-established chemotherapeutic agent that inhibits ribonucleotide reductase, leading to depletion of deoxynucleotides and ultimately cell cycle arrest at the G1/S transition [].

    Relevance: Although structurally distinct from BS-181, hydroxyurea exhibits synergistic cytotoxicity when combined with BS-181 in Jurkat T-cell leukemia cells []. This synergy is attributed to the enhanced pro-apoptotic effects of BS-181 in G1-arrested cells, highlighting the importance of cell cycle stage in CDK7 inhibitor sensitivity.

Source and Classification

BS-181 was synthesized as part of a research initiative aimed at developing more effective cancer therapies. It belongs to the class of small molecule inhibitors targeting cyclin-dependent kinases, which are essential for cell division and transcriptional regulation. The compound's synthesis and biological activity have been documented in several studies, emphasizing its role as a selective CDK7 inhibitor with potential applications in treating various cancers.

Synthesis Analysis

Methods and Technical Details

The synthesis of BS-181 involves several key steps, beginning with the precursor dichloropyrazolo[1,5-a]pyrimidine. The process includes:

  1. Selective Substitution: The C-7 chloride of the precursor is substituted using benzylamine.
  2. Boc Protection: The amine group is protected using a Boc (tert-butyloxycarbonyl) group.
  3. Palladium-Catalyzed Displacement: The C-5 chloride undergoes displacement using di-Boc-1,6-hexanediamine under Buchwald-Hartwig reaction conditions.
  4. Deprotection: The final structure is obtained through deprotection in acidic methanol.

The purity of BS-181 was confirmed using high-performance liquid chromatography, ensuring that the compound used for biological assays met the required standards for research applications .

Molecular Structure Analysis

Structure and Data

The molecular structure of BS-181 can be characterized by its specific arrangement of atoms that facilitates its function as a CDK7 inhibitor. Key structural features include:

  • Core Structure: A pyrazolo[1,5-a]pyrimidine backbone.
  • Substituents: The presence of benzylamine and di-Boc-1,6-hexanediamine groups contributes to its inhibitory activity.

The molecular formula and specific atomic arrangement allow for effective binding to the ATP-binding pocket of CDK7, crucial for its inhibitory action .

Chemical Reactions Analysis

Reactions and Technical Details

BS-181 primarily functions through competitive inhibition of CDK7, which affects several downstream signaling pathways involved in cell cycle progression and transcription. The compound's interaction with CDK7 leads to:

  1. Inhibition of Phosphorylation: By preventing the phosphorylation of target substrates, BS-181 effectively halts the progression from G1 to S phase in the cell cycle.
  2. Induction of Apoptosis: Treatment with BS-181 has been shown to induce apoptosis via extrinsic pathways, particularly through increased levels of death receptor 5 (DR5) on the cell surface .

These reactions highlight BS-181's potential as a therapeutic agent in cancer treatment.

Mechanism of Action

Process and Data

The mechanism by which BS-181 exerts its effects involves:

  1. CDK7 Inhibition: By binding to the ATP-binding site of CDK7, BS-181 inhibits its kinase activity, leading to decreased phosphorylation of RNA polymerase II's C-terminal domain (CTD).
  2. Cell Cycle Arrest: This inhibition results in G1 phase arrest due to failure in retinoblastoma protein phosphorylation, which is essential for cell cycle progression.
  3. Apoptotic Pathways Activation: In certain cancer cells, such as Jurkat T cells, BS-181 treatment leads to increased apoptosis rates by activating pro-apoptotic factors while inhibiting anti-apoptotic proteins like BCL-2 .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

BS-181 exhibits several notable physical and chemical properties:

  • Solubility: Solubility studies indicate moderate solubility in common organic solvents such as dimethylformamide and acetonitrile.
  • Stability: The compound demonstrates stability under physiological conditions but requires careful handling due to potential degradation under extreme pH or light exposure.

These properties are critical for its formulation into therapeutic agents .

Applications

Scientific Uses

BS-181 is primarily investigated for its applications in cancer therapy due to its selective inhibition of CDK7. Its potential uses include:

  1. Cancer Treatment: As a targeted therapy for various cancers that exhibit overactive CDK7 signaling pathways.
  2. Research Tool: Utilized in laboratory settings to study the role of CDK7 in cell cycle regulation and transcriptional control.

Ongoing research aims to optimize BS-181's pharmacokinetic properties to enhance its clinical applicability and efficacy against tumors resistant to conventional therapies .

Properties

CAS Number

1092443-52-1

Product Name

BS-181

IUPAC Name

5-N-(6-aminohexyl)-7-N-benzyl-3-propan-2-ylpyrazolo[1,5-a]pyrimidine-5,7-diamine

Molecular Formula

C22H32N6

Molecular Weight

380.53

InChI

InChI=1S/C22H32N6/c1-17(2)19-16-26-28-21(25-15-18-10-6-5-7-11-18)14-20(27-22(19)28)24-13-9-4-3-8-12-23/h5-7,10-11,14,16-17,25H,3-4,8-9,12-13,15,23H2,1-2H3,(H,24,27)

SMILES

CC(C)C1=C2N=C(C=C(N2N=C1)NCC3=CC=CC=C3)NCCCCCCN

Synonyms

5-N-(6-aminohexyl)-7-N-benzyl-3-propan-2-ylpyrazolo[1,5-a]pyrimidine-5,7-diamine

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.